Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It demonstrates strong inhibitory activity against class I HDAC isoforms and exhibits antitumor activity in vitro and in vivo. [] Studies indicate it increases intracellular levels of acetyl-histone H3 and P21, induces G1 cell cycle arrest and apoptosis, and shows promising antitumor efficacy in mouse models. []
Compound Description: This compound is a structural isomer of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] Crystallographic studies revealed the presence of two rotational isomers in its crystal structure, highlighting the flexibility of the molecule. [] This compound is not reported to have any specific biological activities in the provided context.
Relevance: This compound is a direct structural isomer of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, meaning they share the same molecular formula but differ in the arrangement of atoms. [] This makes it a highly relevant compound for comparison, as even small structural variations can significantly impact biological activity.
Compound Description: AC220 is a highly potent and selective inhibitor of the FMS-like tyrosine kinase-3 (FLT3). [] It exhibits excellent oral pharmacokinetic properties and shows superior efficacy and tolerability compared to earlier FLT3 inhibitors. [] AC220 has shown promising results in clinical trials for treating acute myeloid leukemia (AML). [, , ]
Compound Description: This compound serves as a ligand, forming complexes with various metal ions, including Cu(II), Co(II), and Ni(II). [] The metal complexes of this compound exhibit increased antibacterial activity compared to the free ligand. [] Moreover, they demonstrate significant DNA cleavage activity and possess anticancer properties against specific cell lines. []
Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole core structure. [] The presence of this common structural motif suggests potential similarities in their physicochemical properties and potential interactions with biological targets.
Compound Description: This compound acts as a precursor for synthesizing a Schiff base ligand. [] The Schiff base ligand derived from this compound, along with its metal complexes, shows promising anti-inflammatory and anticancer activities. []
Relevance: The presence of the 1,3-benzothiazole ring system is a significant structural similarity between this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] This common feature hints at potential similarities in their chemical reactivity and potential for biological activity.
Compound Description: This compound acts as a ligand, readily coordinating with copper (II) dichloride to form a coordination polymer. []
Relevance: This compound incorporates a 1,3-benzothiazole unit within its structure, a feature shared with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] This shared moiety suggests a potential for similar binding interactions with certain targets, despite their overall structural differences.
Compound Description: This compound is a porphyrin derivative capable of forming complexes with cobalt, copper, and zinc acetates. [] These metal complexes have been studied for their potential in surface modification of polypropylene materials, aiming to impart antibacterial properties. []
Relevance: This porphyrin derivative features a 1,3-benzothiazole group linked to the porphyrin core via a phenyl ring. [] This connection is structurally reminiscent of the N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, suggesting potential similarities in their interactions with aromatic systems.
Compound Description: This compound exhibits notable antibacterial and antifungal activity against a range of microbial strains. [] It also displays anticancer activity against MDA-MB-231 breast cancer cells. []
Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole group and a benzamide moiety in their structures. [] This structural similarity suggests a potential for similar pharmacological properties, although the specific activities may differ due to the presence of the pyrazine ring in this related compound.
Compound Description: The crystal structure of this compound reveals a planar 1,3-oxazoline ring system twisted relative to the quinoxaline fused-ring system. [] The presence of a water molecule participating in hydrogen bonding influences the crystal packing. []
Relevance: Although structurally diverse from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound shares a key structural feature: a 4-(dimethylamino)phenyl group. [] This shared moiety might contribute to similar physicochemical properties and potential interactions with biological targets.
Compound Description: This compound exhibits a nearly planar conformation of the aniline substituent with the benzothiazole moiety. [] The phenol group adopts an almost perpendicular orientation relative to the benzothiazolylaniline group. [] Intermolecular hydrogen bonding interactions dictate its crystal packing. []
Relevance: This compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share a common structural core consisting of a 1,3-benzothiazole ring directly linked to a phenyl ring. [] This structural resemblance suggests potential similarities in their physicochemical properties, despite the presence of different substituents.
Compound Description: This compound features two 1,3-benzothiazole units connected to a central benzene ring. [] It exhibits weak intermolecular C—H⋯N hydrogen bonds, influencing its crystal packing. []
1,3-Benzoselenazoles
Compound Description: This class of compounds, particularly those with electron-donating groups, demonstrates significant glutathione peroxidase (GPx)-like antioxidant activity. [] Molecular docking studies suggest they also possess potential as pancreatic lipase (PL) inhibitors. []
Relevance: While not directly containing the 1,3-benzothiazole core, 1,3-benzoselenazoles represent a bioisosteric replacement where selenium replaces the sulfur atom. [] This substitution can impact the compound's metabolic stability and activity, offering valuable insights into the structure-activity relationship of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide.
Compound Description: These compounds demonstrate solvent-dependent spectroscopic properties and can undergo intramolecular electron transfer (ET) when containing electron-rich amino donor substituents. [] This property makes them suitable for metal ion sensing when combined with aza crown ether receptor units. []
Relevance: This class of compounds and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole unit. [] The variation in substituents on the pyrazoline ring in these compounds offers insights into the structure-activity relationship and potential applications of molecules containing the benzothiazole moiety.
Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5, but it interacts with a novel allosteric site distinct from other known PAMs. [] This unique binding site and mechanism of action make CPPHA a valuable tool for studying mGluR function and a potential lead for developing novel therapeutics.
Relevance: While structurally distinct, CPPHA and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide are both benzamide derivatives. [] This shared chemical class, along with their potential for modulating receptor activity, highlights the versatility of the benzamide scaffold in medicinal chemistry.
Compound Description: This series of phthalimide derivatives was designed as potential anti-Alzheimer agents due to their acetylcholinesterase (AChE) inhibitory activity. [] One notable compound in this series exhibited significant AChE inhibitory potency, highlighting the potential of this chemical scaffold for developing AD therapeutics. []
Relevance: The 4-(1,3-dioxoisoindolin-2-yl)-N-Phenyl benzamide derivatives and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide belong to the same chemical class of benzamides. [] This shared structural feature, coupled with their potential for biological activity, emphasizes the versatility of the benzamide scaffold in medicinal chemistry.
Nitazoxanide, Tizoxanide, and 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)
Compound Description: Nitazoxanide is a broad-spectrum antiparasitic drug metabolized to tizoxanide in vivo. [] NTB, a newly synthesized analogue of nitazoxanide, demonstrates potent in vitro activity against the kinetoplastid parasites, Trypanosoma cruzi and Leishmania mexicana. []
Relevance: These compounds are structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide but share a common pharmacophore feature: the benzamide moiety. [] The significant antiparasitic activity of these compounds, particularly NTB, highlights the potential of benzamide derivatives as a source for novel therapeutic agents.
Compound Description: This compound serves as a versatile intermediate for synthesizing a series of N-Mannich bases. [] These N-Mannich base derivatives, incorporating various substituents, exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. []
Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the 1,3-benzothiazole moiety. [] The diverse biological activities observed in its N-Mannich base derivatives underscore the potential of modifying the benzothiazole scaffold to tune its pharmacological properties.
Compound Description: The crystal structure of this compound reveals an intramolecular hydrogen bond stabilizing its molecular conformation. [] Additionally, weak intermolecular hydrogen-bonding interactions influence its crystal packing. []
Relevance: While structurally different from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound also contains a 1,3-thiazole ring system, indicating a shared interest in this heterocycle as a potential pharmacophore. []
7‐Amino‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one
Compound Description: This compound serves as a starting material for synthesizing various azomethine and benzamide derivatives. [] These derivatives exhibit potent anticonvulsant activity in a rat model, suggesting their potential as therapeutic agents for epilepsy. []
Relevance: Although structurally distinct, the azomethine and benzamide derivatives of 7‐Amino‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one share a key structural feature with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide: the benzamide moiety. [] This shared pharmacophore highlights its potential relevance in medicinal chemistry and drug development.
Compound Description: This class of compounds is synthesized from 6-aminoflavone through a multi-step reaction sequence. [] Their structures are characterized by various spectroscopic methods. []
Relevance: These compounds share the benzamide group with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] The presence of this common moiety suggests potential similarities in their chemical properties and potential for biological activity, although further research is needed to confirm this.
Compound Description: This compound is investigated for its potential as a pharmaceutical agent in combination with various other active ingredients. [] The pharmaceutical composition containing this compound targets the modulation of the beta2-adrenoceptor. []
Relevance: This compound shares the 1,3-benzothiazole core structure with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] While their overall structures differ significantly, the presence of this shared moiety points to a common interest in the 1,3-benzothiazole scaffold for its potential pharmacological properties.
Compound Description: This radioligand displays high affinity and selectivity for dopamine D3 receptors over dopamine D2 receptors. [, ] It has been instrumental in quantitative autoradiography studies to map the distribution of D3 receptors in the brain. [, ]
Relevance: Both [3H]WC‐10 and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide possess a dimethylamino group linked to a benzamide moiety via an alkyl chain. [, ] This structural similarity highlights the importance of this specific motif for interacting with the dopamine D3 receptor.
Compound Description: This compound is synthesized through a regiospecific rearrangement of N-acyl-2-benzoyl-3-phenylaziridines. [] Its structure is confirmed by X-ray crystallography, providing insights into its molecular conformation and arrangement. []
Relevance: Although structurally diverse from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound shares a common pharmacophore feature: the benzamide moiety. [] This shared structural element emphasizes the role of the benzamide group in various chemical reactions and potential biological activities.
Compound Description: This class of compounds was synthesized and evaluated for their antibacterial and antifungal activities. [] Results indicated that some of these compounds possessed promising antibacterial properties. []
Relevance: These compounds share the benzamide group with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] This structural similarity, coupled with their demonstrated antibacterial activities, suggests the potential of benzamide derivatives as a source of novel antimicrobial agents.
Compound Description: This compound serves as a key intermediate in synthesizing various heterocyclic compounds, including thiosemicarbazides, thioureas, and benzoazole derivatives. [] Many of these synthesized derivatives displayed significant in vitro antibacterial and antifungal activities. []
Relevance: Although structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this compound highlights the importance of incorporating diverse heterocyclic moieties into a molecule to achieve desired biological activities. []
Compound Description: This series of compounds exhibited potent anticonvulsant and analgesic activities in mice models. [] Notably, they lacked neurotoxic and hepatotoxic effects, suggesting a favorable safety profile. []
Relevance: These compounds, along with N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, feature the 1,3-benzothiazole moiety. [] The potent biological activities observed in this series emphasize the potential of the 1,3-benzothiazole scaffold for developing therapeutic agents for neurological disorders.
Compound Description: This compound is synthesized using a microwave-assisted reaction and characterized by its spectroscopic properties and X-ray crystallography. [] Its crystal structure provides insights into its molecular conformation and intermolecular interactions. []
Relevance: Both this compound and N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide share the benzamide moiety. [] While their structures differ considerably, the presence of this common pharmacophore suggests that both compounds might exhibit some degree of similar chemical reactivity.
Compound Description: These hydroxamate-based compounds are mentioned in the context of HDAC inhibition and potential anticancer activities. []
Relevance: These compounds, while structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, emphasize the broader context of exploring various chemical classes, like hydroxamates, for developing anticancer agents. []
Compound Description: This compound is a key intermediate in the synthesis of a series of novel benzothiazole derivatives designed as potential anticonvulsant agents. []
Relevance: This compound serves as a direct precursor to the 1,3-benzothiazole ring system found in N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide. [] The anticonvulsant activity observed in its derivatives highlights the therapeutic potential of compounds containing the 1,3-benzothiazole scaffold.
Compound Description: GR-55562 and its O-methylated analogues have been studied for their binding affinity and functional activity at 5-HT1B receptors. [] These studies revealed the impact of subtle structural modifications on the intrinsic activity of these compounds, with some acting as neutral antagonists and others as partial agonists. []
Relevance: Although structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, GR-55562 shares a similar pharmacophore feature: a dimethylamino group connected to a benzamide moiety. [] This shared structural motif suggests that both compounds might interact with similar binding pockets on their respective targets.
Compound Description: VU-1545 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [] It exhibits higher binding affinity and functional activity at mGluR5 compared to the parent compound CDPPB. []
Relevance: While structurally different from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, VU-1545 highlights the significance of exploring various heterocyclic scaffolds, like pyrazoles, for modulating mGluR activity. []
Compound Description: U-47700 is a synthetic opioid with potent analgesic properties and morphine-like behavioral effects. [] It displays high affinity for the μ-opioid receptor and is associated with a high risk of abuse and dependence. []
Relevance: U-47700, despite its structural dissimilarity to N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, highlights the importance of the benzamide moiety in medicinal chemistry. [] Its potent opioid activity underscores the diverse pharmacological properties that benzamide derivatives can exhibit.
Compound Description: TAK-715 is a potent and orally active inhibitor of the p38 mitogen-activated protein (MAP) kinase. [] It demonstrates significant anti-inflammatory activity in vitro and in vivo, showing promise as a potential therapeutic agent for rheumatoid arthritis. []
Relevance: TAK-715, while structurally distinct from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, shares a common pharmacophore feature: the benzamide moiety. [] This shared structural element underscores the versatility of the benzamide scaffold for developing drugs targeting various therapeutic areas.
C-aryl (or hetaryl)-N-phenylnitrones
Compound Description: These compounds, particularly C-(4-(dimethylamino)phenyl)-N-phenyl-nitrone, readily undergo 1,3-dipolar cycloaddition reactions with monosubstituted ylidene malononitriles and 4-benzylidene-2-phenyloxazol-5(4H)-one. [] These reactions are highly regioselective and stereoselective, providing access to novel heterocyclic compounds. []
Relevance: While structurally diverse from N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide, this class of compounds emphasizes the importance of understanding the reactivity of specific functional groups in designing and synthesizing novel molecules with potential biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.